2-(Azetidin-1-yl)acetic acid 2-(Azetidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1008304-81-1
VCID: VC8390961
InChI: InChI=1S/C5H9NO2/c7-5(8)4-6-2-1-3-6/h1-4H2,(H,7,8)
SMILES: C1CN(C1)CC(=O)O
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

2-(Azetidin-1-yl)acetic acid

CAS No.: 1008304-81-1

Cat. No.: VC8390961

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-1-yl)acetic acid - 1008304-81-1

Specification

CAS No. 1008304-81-1
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 2-(azetidin-1-yl)acetic acid
Standard InChI InChI=1S/C5H9NO2/c7-5(8)4-6-2-1-3-6/h1-4H2,(H,7,8)
Standard InChI Key SVDWECPQUANQNC-UHFFFAOYSA-N
SMILES C1CN(C1)CC(=O)O
Canonical SMILES C1CN(C1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 2-(azetidin-1-yl)acetic acid, reflecting its azetidine ring (a saturated four-membered heterocycle containing one nitrogen atom) bonded to the α-carbon of an acetic acid group . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC5H9NO2\text{C}_5\text{H}_9\text{NO}_2PubChem
Molecular Weight115.13 g/molPubChem
SMILESC1CN(C1)CC(=O)OPubChem
InChIKeySVDWECPQUANQNC-UHFFFAOYSA-NPubChem

The SMILES notation confirms the azetidine ring (enclosed by C1CN(C1)) linked to the carboxylic acid group via a methylene bridge (CC(=O)O). The InChIKey facilitates unambiguous database searches and cross-referencing .

Structural Variants and Derivatives

Hydrochloride salts and substituted analogs of 2-(azetidin-1-yl)acetic acid have been synthesized to enhance stability or modify reactivity. For example:

  • 2-(Azetidin-1-yl)acetic acid hydrochloride (CAS 1055268-75-1) has a molecular weight of 151.59 g/mol and a formula of C5H9NO2HCl\text{C}_5\text{H}_9\text{NO}_2 \cdot \text{HCl}, making it more soluble in polar solvents .

  • 2-[3-(Dimethylamino)azetidin-1-yl]acetic acid (CID 83826555) introduces a dimethylamino group at the azetidine’s 3-position, increasing its molecular weight to 158.20 g/mol and altering its basicity .

These derivatives highlight the compound’s adaptability in medicinal chemistry, where subtle structural changes can optimize pharmacokinetic profiles .

Synthesis and Manufacturing

Primary Synthetic Routes

The free base form of 2-(azetidin-1-yl)acetic acid is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting azetidine with bromoacetic acid or its esters under basic conditions . For the hydrochloride salt, the free acid is treated with hydrochloric acid, as described in a LookChem synthesis route yielding 97% purity .

A representative reaction scheme is:

Azetidine+BrCH2CO2HBase2-(Azetidin-1-yl)acetic acidHClHydrochloride salt\text{Azetidine} + \text{BrCH}_2\text{CO}_2\text{H} \xrightarrow{\text{Base}} \text{2-(Azetidin-1-yl)acetic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization and Yield

The LookChem synthesis emphasizes solvent selection (e.g., dichloromethane) and stoichiometric control to minimize byproducts. The hydrochloride salt’s crystalline nature simplifies purification via recrystallization, achieving a final yield of 85–90% .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch) confirm the carboxylic acid group .

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz) shows a triplet for the azetidine’s CH2_2 groups (δ 3.2–3.5 ppm) and a singlet for the methylene adjacent to the carbonyl (δ 3.8 ppm) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s azetidine ring mimics proline’s conformation, making it valuable in peptidomimetic drug design. For instance, analogs like Benzofuran-2-yl-(3-N-Boc-amino-azetidin-1-yl)acetic acid are intermediates in kinase inhibitors and GPCR modulators .

Material Science

Incorporating 2-(azetidin-1-yl)acetic acid into polymers improves thermal stability. For example, copolymerization with ethylene glycol enhances glass transition temperatures (TgT_g) by 20–30°C compared to unmodified polymers .

Agrochemical Development

Derivatives functionalized with lipophilic groups exhibit herbicidal activity. Patent filings describe analogs with EC50_{50} values of <10 μM against Amaranthus retroflexus, suggesting utility in weed management .

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